molecular formula C11H11FN2O3 B12861395 2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile

2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile

Cat. No.: B12861395
M. Wt: 238.21 g/mol
InChI Key: XEKTYLUSALDLIF-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile is an organic compound that features a tert-butoxy group, a fluoro substituent, and a nitro group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-6-fluoro-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and tert-butoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butoxy)-6-chlorobenzonitrile
  • 2-(Tert-butoxy)-6-bromobenzonitrile
  • 2-(Tert-butoxy)-6-iodobenzonitrile

Uniqueness

The combination of these functional groups makes it distinct from other similar compounds .

Properties

Molecular Formula

C11H11FN2O3

Molecular Weight

238.21 g/mol

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxy]-3-nitrobenzonitrile

InChI

InChI=1S/C11H11FN2O3/c1-11(2,3)17-10-7(6-13)8(12)4-5-9(10)14(15)16/h4-5H,1-3H3

InChI Key

XEKTYLUSALDLIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1C#N)F)[N+](=O)[O-]

Origin of Product

United States

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